![molecular formula C23H22N2O3 B2488438 1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705091-64-0](/img/structure/B2488438.png)
1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
BenchChem offers high-quality 1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Indole derivatives, including our compound of interest, have garnered attention for their potential as anticancer agents. Researchers have explored their effects on cancer cell growth, apoptosis, and cell cycle regulation . Further studies are needed to elucidate the precise mechanisms and optimize their therapeutic potential.
- Compound 1’-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has shown promise as a tubulin polymerization inhibitor. It induces cell apoptosis, arrests cells in the G2/M phase, and interferes with tubulin assembly, akin to colchicine . This property could be exploited for cancer treatment.
- Researchers have synthesized related indole derivatives and evaluated their antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). The results suggest potential applications in combating tuberculosis .
- Indoles play a crucial role in natural products and drugs. Investigating novel synthetic methods for constructing indole moieties in selected alkaloids is an active area of research. Our compound’s structure may contribute to the synthesis of alkaloids with diverse biological activities .
- Some indole derivatives have been studied for their anti-HIV-1 potential. Molecular docking studies revealed their interactions with HIV-1 proteins, highlighting their promise as antiviral agents .
- The compound’s structure includes an indole moiety, which can be useful in analytical chemistry. For instance, it could serve as a reference standard or be employed in mass spectrometry analyses .
Anticancer Properties
Tubulin Polymerization Inhibition
Antitubercular Activity
Biological Moiety in Alkaloids
Anti-HIV-1 Activity
Analytical Applications
properties
IUPAC Name |
1'-[2-(1-methylindol-3-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-24-15-16(17-6-3-5-9-20(17)24)14-21(26)25-12-10-23(11-13-25)19-8-4-2-7-18(19)22(27)28-23/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFGHUQBXLSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
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